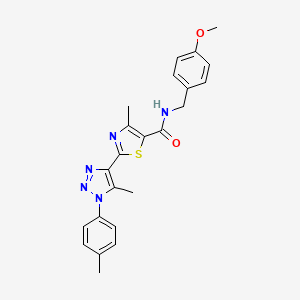

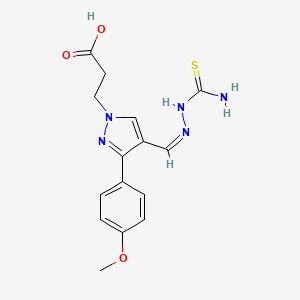

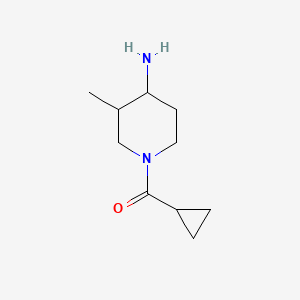

![molecular formula C19H20N4S2 B2980597 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane CAS No. 170925-23-2](/img/structure/B2980597.png)

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is an important synthon in the development of new drugs . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazoles can be utilized in coordination compounds, and their biological activity can be tuned and accelerated in these compounds .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Characterization

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane and related compounds have been synthesized and characterized, revealing their potential in forming coordination complexes and polymers. Notably, they exhibit the ability to chelate with metals such as PdCl2, forming monometallic complexes with unique structural properties. The coordination involves both nitrogen atoms of the imidazole rings and the sulfur atom from the bridging group, showcasing a 5-coordinate square pyramidal geometry (Aghatabay, Baykal, & Somer, 2004). This characteristic makes them suitable for applications in transition metal chemistry and potentially in catalysis.

Optical and Electronic Materials

Compounds derived from 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane have been explored for their optical and electronic properties. Specifically, their integration into novel polymers has demonstrated potential for creating light-emitting devices. The synthesized polymers exhibit green and yellow fluorescence, indicating their utility in developing polymeric light-emitting diodes (PLEDs) with specific color emissions (Aydın & Kaya, 2012). Such materials are crucial for advancing display technologies and creating more energy-efficient lighting solutions.

Antimicrobial Activity

Further research into bisbenzimidazole-derived chelating agents, including those structurally similar to 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane, has uncovered significant antimicrobial properties. These compounds have demonstrated broad-spectrum activity, in some cases surpassing conventional antibiotics and antifungal agents. Their mode of action includes binding to specific microbial targets, offering a new avenue for the development of antimicrobial treatments (Agh-Atabay, Dulger, & Gucin, 2003).

Sensing Applications

Recent studies have also revealed the utility of compounds related to 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane in sensing applications. Specifically, metal-organic frameworks (MOFs) incorporating these compounds have shown remarkable sensitivity and selectivity for detecting various substances, including levofloxacin, benzaldehyde, and Fe3+ ions. These materials' luminescent properties make them excellent candidates for environmental monitoring and diagnostic applications (Su, Fu, & Cui, 2021).

Mécanisme D'action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Orientations Futures

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new benzimidazole derivatives and their applications in medicine and other fields is a promising area of future research.

Propriétés

IUPAC Name |

2-[5-(1H-benzimidazol-2-ylsulfanyl)pentylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4S2/c1(6-12-24-18-20-14-8-2-3-9-15(14)21-18)7-13-25-19-22-16-10-4-5-11-17(16)23-19/h2-5,8-11H,1,6-7,12-13H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLJKMGJLXKEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCCCCSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

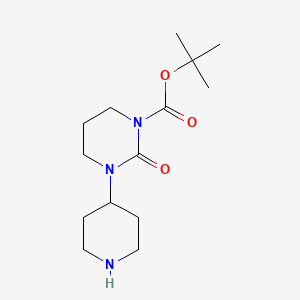

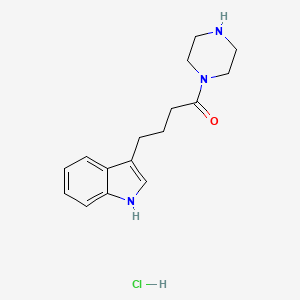

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

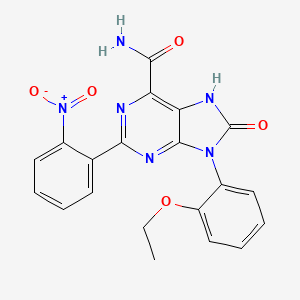

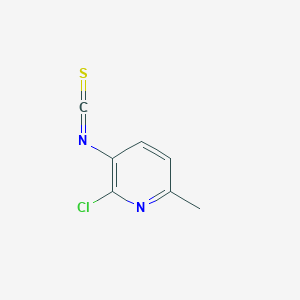

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)

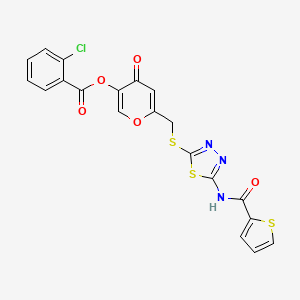

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

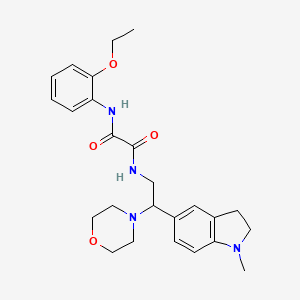

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)